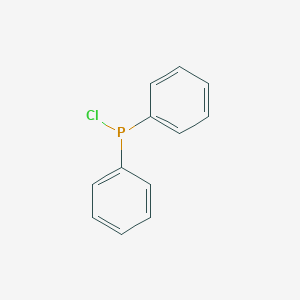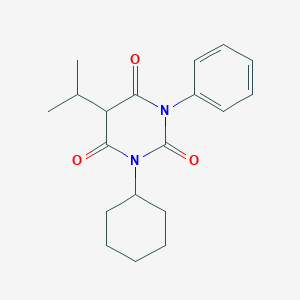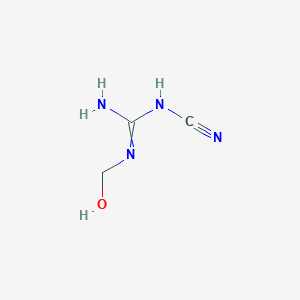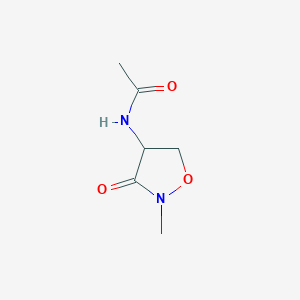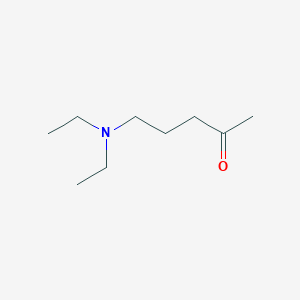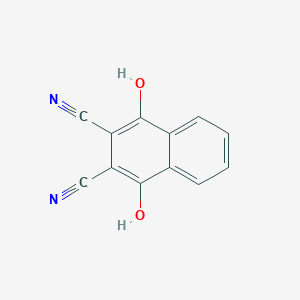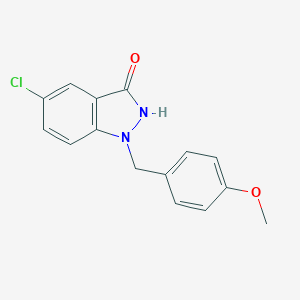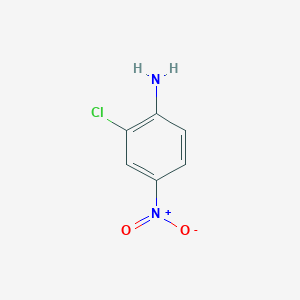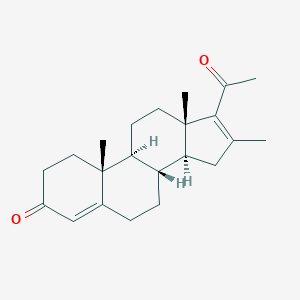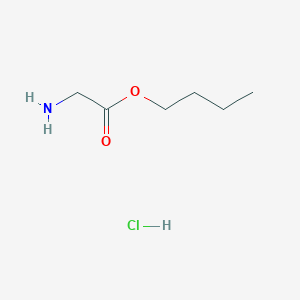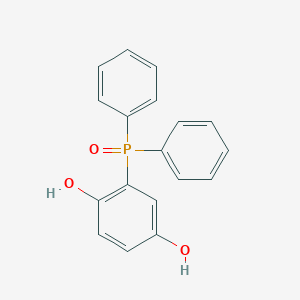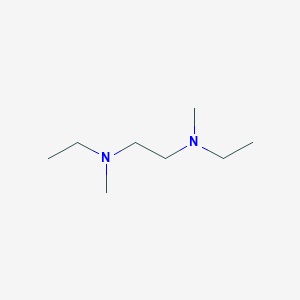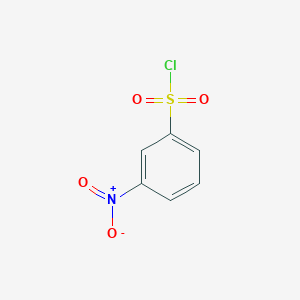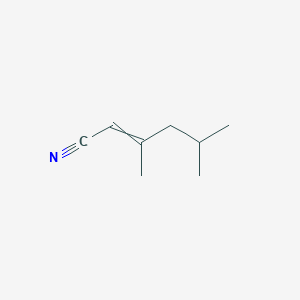
3,5-Dimethylhex-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethylhex-2-enenitrile is a chemical compound with the molecular formula C8H13N. It is a colorless liquid with a fruity odor. This compound is widely used in various scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethylhex-2-enenitrile is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the cyano group (-CN) in its structure.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 3,5-Dimethylhex-2-enenitrile. However, it is known to be toxic and can cause skin and eye irritation upon contact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,5-Dimethylhex-2-enenitrile in laboratory experiments is its unique chemical properties. It is a versatile compound that can be used in various chemical reactions. However, its toxicity and potential health hazards make it challenging to handle in the laboratory.
Direcciones Futuras
There are several future directions for the use of 3,5-Dimethylhex-2-enenitrile in scientific research. One direction is the development of new materials such as advanced polymers and coatings. Another direction is the synthesis of new pharmaceutical compounds for the treatment of various diseases. Additionally, further studies are needed to understand the mechanism of action and potential health hazards associated with this compound.
Conclusion:
In conclusion, 3,5-Dimethylhex-2-enenitrile is a versatile chemical compound that is widely used in various scientific research applications. Its unique chemical properties make it a valuable building block for the synthesis of various organic compounds. However, its toxicity and potential health hazards make it challenging to handle in the laboratory. Further studies are needed to understand its mechanism of action and potential health hazards associated with this compound.
Métodos De Síntesis
The synthesis of 3,5-Dimethylhex-2-enenitrile can be achieved through the reaction of 2,3-dimethyl-1,3-butadiene with hydrogen cyanide in the presence of a catalyst. This reaction produces 3,5-Dimethylhex-2-enenitrile as the main product.
Aplicaciones Científicas De Investigación
3,5-Dimethylhex-2-enenitrile is widely used in scientific research applications such as organic synthesis, material science, and medicinal chemistry. It is used as a building block for the synthesis of various organic compounds. It is also used in the development of new materials such as polymers and coatings. In medicinal chemistry, 3,5-Dimethylhex-2-enenitrile is used as a starting material for the synthesis of pharmaceutical compounds.
Propiedades
Número CAS |
14368-39-9 |
|---|---|
Nombre del producto |
3,5-Dimethylhex-2-enenitrile |
Fórmula molecular |
C8H13N |
Peso molecular |
123.2 g/mol |
Nombre IUPAC |
3,5-dimethylhex-2-enenitrile |
InChI |
InChI=1S/C8H13N/c1-7(2)6-8(3)4-5-9/h4,7H,6H2,1-3H3 |
Clave InChI |
KMZKRGSNSZTFDC-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)C/C(=C\C#N)/C |
SMILES |
CC(C)CC(=CC#N)C |
SMILES canónico |
CC(C)CC(=CC#N)C |
Sinónimos |
(Z)-3,5-dimethylhex-2-enenitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



